
Chlorpheniramine N-Oxide Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorpheniramine N-Oxide Dihydrochloride is a derivative of Chlorpheniramine, a first-generation antihistamine commonly used to treat allergic conditions such as hay fever and urticaria. This compound is characterized by the presence of an N-oxide functional group and is typically available as a dihydrochloride salt. It is known for its enhanced solubility and stability compared to its parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chlorpheniramine N-Oxide Dihydrochloride typically involves the oxidation of Chlorpheniramine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide derivative. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorpheniramine N-Oxide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents such as zinc and acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc, acetic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Further oxidized derivatives.
Reduction: Chlorpheniramine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chlorpheniramine N-Oxide Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving histamine receptors and allergic responses.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacokinetic studies.
Industry: Utilized in the development of new antihistamine formulations and as a quality control standard in pharmaceutical manufacturing.
Mécanisme D'action
Chlorpheniramine N-Oxide Dihydrochloride exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as itching, sneezing, and runny nose. The N-oxide group may also contribute to its pharmacokinetic properties, enhancing its solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpheniramine Maleate: Another salt form of Chlorpheniramine, commonly used in allergy medications.
Dexchlorpheniramine: The S-enantiomer of Chlorpheniramine, known for its higher potency.
Cetirizine: A second-generation antihistamine with fewer sedative effects.
Uniqueness
Chlorpheniramine N-Oxide Dihydrochloride is unique due to the presence of the N-oxide functional group, which enhances its solubility and stability. This makes it a valuable compound for research and industrial applications, particularly in the development of new antihistamine formulations.
Propriétés
Formule moléculaire |
C16H21Cl3N2O |
|---|---|
Poids moléculaire |
363.7 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide;dihydrochloride |
InChI |
InChI=1S/C16H19ClN2O.2ClH/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;;/h3-9,11,15H,10,12H2,1-2H3;2*1H |
Clé InChI |
OHKSBZICVDICGZ-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-].Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


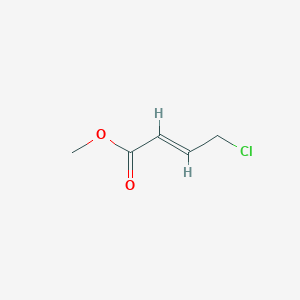
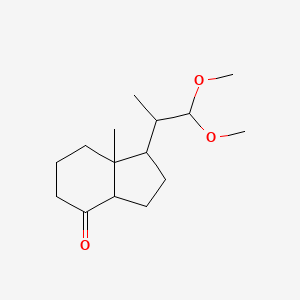
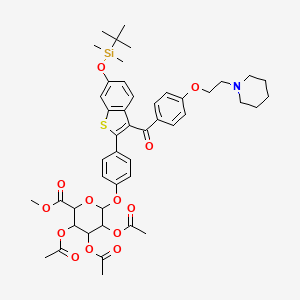
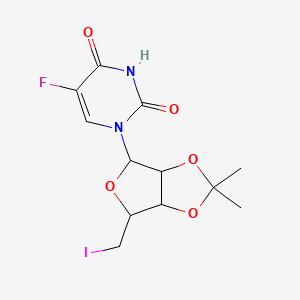
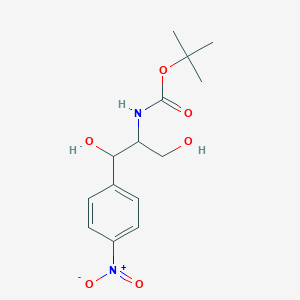
![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)
![2-[2-Amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[2,3-diamino-2-[4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B12293910.png)
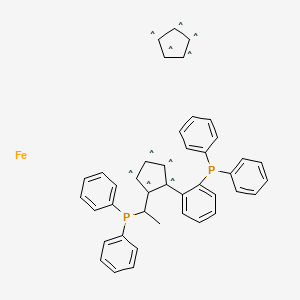
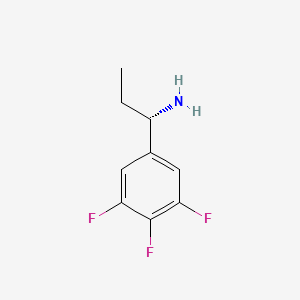
![3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12293917.png)
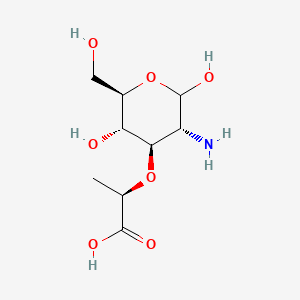
![(3S)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid](/img/structure/B12293923.png)
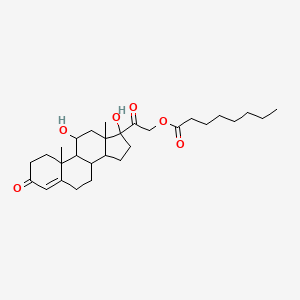
![4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid](/img/structure/B12293943.png)
